REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[NH2:7][C:8]1([C:17](O)=[O:18])[CH2:16][C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH2:9]1>CCOCC>[NH2:7][C:8]1([CH2:17][OH:18])[CH2:9][C:10]2[C:15](=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH2:16]1 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
23.7 mL
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
2.26 g
|
Type
|
reactant
|
Smiles
|
NC1(CC2=CC=CC=C2C1)C(=O)O
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
The reaction is stirred for 2 hours at ambient temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
quenched sequentially with water (0.9 ml), 2 M NaOH (0.9 ml) and further water (0.9 ml)
|
Type
|
ADDITION
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Details
|
MgSO4 is added
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Type
|
FILTRATION
|
Details
|
the resultant suspension is filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate is evaporated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1(CC2=CC=CC=C2C1)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |